(6-Methyl-5-nitropyridin-2-yl)hydrazine
Description
Properties
IUPAC Name |
(6-methyl-5-nitropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-4-5(10(11)12)2-3-6(8-4)9-7/h2-3H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPQJEVYFLMMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401580 | |
| Record name | (6-methyl-5-nitropyridin-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28489-37-4 | |
| Record name | NSC170623 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-methyl-5-nitropyridin-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route via Halogenated Amino Pyridine Precursors
A robust method involves multi-step synthesis starting from picolinic acid derivatives, progressing through halogenated intermediates, nitration, diazotization, and hydrazine substitution:
| Step | Reaction Description | Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Conversion of picolinic acid hydrochloride to 4-chloropyridine-2-carboxamide | React picolinic acid hydrochloride with thionyl chloride at 20–40 °C for 1 hour; remove thionyl chloride under reduced pressure; treat residue with ammonia | 4-chloropyridine-2-carboxamide |
| 2 | Hoffmann degradation of carboxamide to 4-chloro-2-aminopyridine | Premixed sodium hydroxide and liquid bromine at –10 to 10 °C, then reflux for 3–6 hours | 4-chloro-2-aminopyridine |
| 3 | Nitration of amino pyridine | Nitrating mixture of nitric acid and sulfuric acid | 4-chloro-2-amino-3-nitropyridine |
| 4 | Diazotization and hydrolysis | Sodium nitrite and hydrochloric acid at 0–5 °C, then heated to 60–80 °C for 3 hours | 4-chloro-3-nitropyridine-2-ol |
| 5 | Chlorination with phosphorus oxychloride | In presence of base | 2,4-dichloro-3-nitropyridine |
| 6 | Selective substitution at para position | Polar protic solvent with sodium acetate or cesium carbonate and acetic acid | Final nitropyridine derivatives |
This sequence is detailed in a patent describing preparation of nitropyridine derivatives and their salts, providing a comprehensive pathway to halogenated nitropyridines which can be further transformed into hydrazine derivatives.
Direct Hydrazine Substitution on Nitro Halopyridines
A more direct approach involves catalytic hydrogenation or nucleophilic substitution of halogenated nitropyridines with hydrazine hydrate:
- Under nitrogen atmosphere, hydrazine monohydrate is added dropwise to a suspension of 2-chloro-4-methyl-5-nitropyridine in tetrahydrofuran (THF) with 5% rhodium on carbon catalyst at room temperature (~23 °C).
- The mixture is stirred for 2.5 to 3 hours, then filtered to remove catalyst.
- The product, (6-methyl-5-nitropyridin-2-yl)hydrazine, is isolated as a white solid after concentration.
This method benefits from mild conditions, high selectivity, and good yields, avoiding over-reduction of the nitro group.
Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-5-nitropyridin-2-yl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, such as pyrazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Cyclization Conditions: Reflux with hydrazine hydrate or other cyclizing agents.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions produce various substituted pyridines.
Heterocyclic Compounds: Cyclization reactions lead to the formation of pyrazoles and other heterocycles.
Scientific Research Applications
Building Block for Complex Molecules
(6-Methyl-5-nitropyridin-2-yl)hydrazine serves as a crucial building block in organic synthesis. It can be used to create more complex organic molecules through various reactions such as:
- Reduction Reactions : The nitro group can be reduced to an amino group, allowing the synthesis of amino derivatives.
- Nucleophilic Substitution : The hydrazine group can participate in substitution reactions, yielding substituted pyridines.
- Cyclization : This compound can undergo cyclization to form heterocyclic compounds like pyrazoles.
Case Study: Synthesis of Heterocycles
In a study focusing on the synthesis of heterocycles, this compound was utilized to produce pyrazole derivatives through cyclization reactions. These derivatives exhibited enhanced biological activity, showcasing the compound's utility in developing new chemical entities .
Pharmacological Properties
Research indicates that this compound may possess various pharmacological properties, including:
- Antimicrobial Activity : Compounds with similar structures have shown antibacterial and antifungal activities. The presence of both nitro and hydrazine groups suggests potential bioactivity against microbial infections.
Case Study: Anticancer Activity
A study explored the anticancer potential of derivatives synthesized from this compound. These derivatives were tested for their ability to inhibit cancer cell growth, demonstrating promising results that warrant further investigation into their mechanism of action and efficacy .
Development of Novel Materials
The compound is also being investigated for its role in materials science, particularly in creating materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of (6-Methyl-5-nitropyridin-2-yl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential antimicrobial or anticancer effects. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting their normal function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- 5-Nitro-2-(2-phenylhydrazinyl)pyridine and its 3-, 4-, and 6-methyl isomers .
- Hydrazone-tethered 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrids .
- N'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide .
Table 1: Structural and Functional Group Comparison
| Compound Name | Substituents (Pyridine Positions) | Key Functional Groups |
|---|---|---|
| (6-Methyl-5-nitropyridin-2-yl)hydrazine | 2: -NH-NH₂; 5: -NO₂; 6: -CH₃ | Hydrazine, nitro, methyl |
| 5-Hydrazinyl-2-nitropyridine | 2: -NO₂; 5: -NH-NH₂ | Hydrazine, nitro |
| 5-Nitro-2-(2-phenylhydrazinyl)pyridine | 2: -NH-NH-C₆H₅; 5: -NO₂ | Phenylhydrazine, nitro |
| Hydrazinecarbothioamide derivatives | Varied | Hydrazine, thioamide, pyridine |
Key Findings :
- Positional isomerism significantly impacts hydrogen bonding and molecular stability.
- The nitro group at position 5 enhances electron-withdrawing effects, stabilizing the hydrazine moiety and influencing redox behavior .
Physicochemical Properties
Solubility and Stability
- Hydrogen solubility studies in nitrobenzene/aniline mixtures () suggest that nitro-substituted compounds exhibit lower solubility in non-polar solvents due to increased polarity. The target compound’s nitro and hydrazine groups likely reduce solubility in hydrophobic media .
- Thermal stability : Methyl groups (e.g., at position 6) can enhance thermal stability by providing steric protection to reactive sites like the hydrazine group .
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Stability Notes |
|---|---|---|---|
| This compound | Not reported | Moderate (DMF, DMSO) | High thermal stability |
| 5-Hydrazinyl-2-nitropyridine | 160–162 | High (MeOH, H₂O) | Sensitive to oxidation |
| Hydrazinecarbothioamide hybrids | 180–185 | Low (CHCl₃) | Stable under acidic conditions |
Biological Activity
(6-Methyl-5-nitropyridin-2-yl)hydrazine, a compound with the CAS number 28489-37-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methyl-5-nitropyridin-2-one with hydrazine hydrate. This reaction is performed under reflux conditions, where hydrazine hydrate serves both as a reagent and solvent. The process yields the desired hydrazine derivative through the formation of an intermediate hydrazone, which subsequently cyclizes to form the final product .
Biological Activity
This compound exhibits a range of biological activities, primarily attributed to its structural characteristics. The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, leading to potential antimicrobial and anticancer effects. Additionally, the hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting their normal function.
The compound's mechanism of action involves:
- Reduction of Nitro Group : This transformation leads to the formation of reactive species that can interact with cellular targets.
- Covalent Bond Formation : The hydrazine group can react with nucleophiles in proteins and nucleic acids, potentially inhibiting their activity .
Biological Activities
Research has indicated that this compound possesses various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction mechanisms.
- Neuroprotective Effects : Potential applications in neuroprotection have been explored, particularly concerning oxidative stress .
Table 1: Summary of Biological Activities
Table 2: Mechanistic Insights
| Mechanism | Description | References |
|---|---|---|
| Nitro Reduction | Forms reactive intermediates | |
| Covalent Bonding | Interacts with proteins/nucleic acids |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
- Cancer Cell Proliferation : In vitro studies on various cancer cell lines indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its utility in cancer therapy .
Q & A
Q. Table 1: Spectral Data for this compound Derivatives
| Compound | IR (cm) | -NMR (δ, ppm) |
|---|---|---|
| Intermediate hydrazone | 1620 (C=N) | 8.5 (s, pyridine-H), 2.6 (s, CH) |
| Final hydrazine | 1580 (N–N) | 8.7 (s, pyridine-H), 2.4 (s, CH) |
Basic: How are spectroscopic and crystallographic techniques applied to confirm the structure of this compound derivatives?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., N–N stretching at 1580–1620 cm) and nitro group vibrations (1520–1350 cm) .
- -NMR: Distinguishes aromatic protons (δ 8.5–8.7 ppm) and methyl groups (δ 2.4–2.6 ppm) .
- X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks. For example, SHELX software (e.g., SHELXL) refines crystal structures using high-resolution data .
Advanced: How does the nitro group in this compound influence its reactivity in catalytic applications?
Methodological Answer:
The nitro group acts as an electron-withdrawing substituent, altering electronic density on the pyridine ring and hydrazine moiety. This impacts:
- Catalytic Cycloreversion: In hydrazine-catalyzed carbonyl–olefin metathesis, nitro-substituted hydrazines lower activation barriers by stabilizing transition states via resonance .
- Hydrogen Production: Nitro groups may hinder hydrazine decomposition pathways by competing for electron density, requiring tailored catalysts (e.g., Ni-based systems) to optimize H selectivity .
Advanced: What computational strategies are used to predict the stability and decomposition pathways of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates bond dissociation energies (BDEs) for N–N and C–N bonds to predict thermal stability. For example, the N–N bond in hydrazine derivatives typically has a BDE of ~60 kcal/mol .
- Mechanistic Studies: Models hydrazine decomposition into NH, N, and H using kinetic Monte Carlo simulations, accounting for solvent effects and surface interactions .
Q. Table 2: Calculated Activation Barriers for Decomposition Pathways
| Pathway | Activation Energy (kcal/mol) |
|---|---|
| N–N bond cleavage | 62.3 |
| C–N bond cleavage | 78.9 |
| Catalytic cycloreversion | 45.1 (with [2.2.2]-hydrazine) |
Advanced: How do contradictory data on hydrazine decomposition mechanisms affect experimental design for energy applications?
Methodological Answer:
Discrepancies arise from phase-dependent reactivity (vapor vs. solution) and catalyst interference. To address this:
- Controlled Phase Studies: Use inert solvents (e.g., THF) to isolate vapor-phase decomposition kinetics .
- In Situ Spectroscopy: Monitor intermediates via Raman or FTIR during catalytic H production to distinguish surface vs. bulk reactions .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Carcinogenicity: Classified as Group 2A (probably carcinogenic) by IARC. Use fume hoods, PPE, and limit exposure to <0.01 ppm .
- Thermal Stability: Avoid temperatures >150°C to prevent exothermic decomposition. Store under nitrogen .
Advanced: How can the electronic properties of this compound be tuned for material science applications?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
